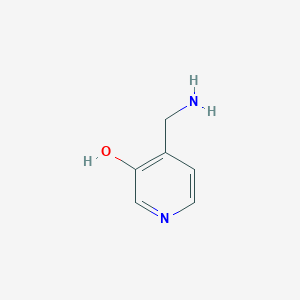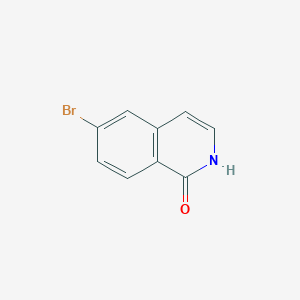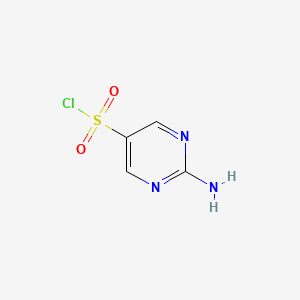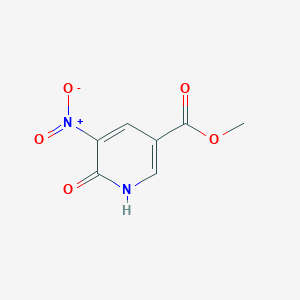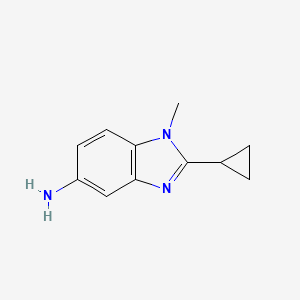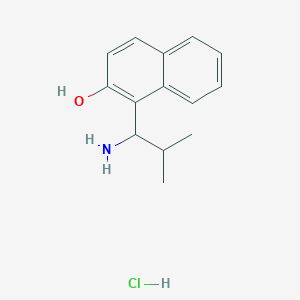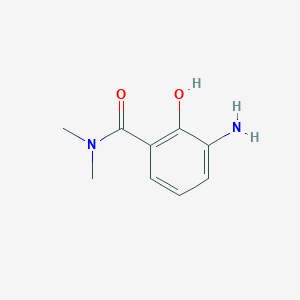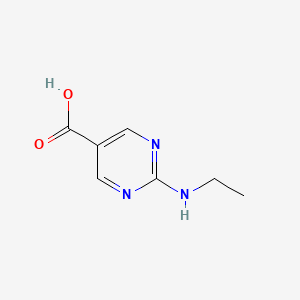
Ácido 2-(Etilamino)pirimidina-5-carboxílico
Descripción general
Descripción
2-(Ethylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
2-(Ethylamino)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Análisis Bioquímico
Biochemical Properties
2-(Ethylamino)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . This inhibition reduces the production of pro-inflammatory mediators like prostaglandin E2. Additionally, 2-(Ethylamino)pyrimidine-5-carboxylic acid can bind to specific proteins, altering their function and impacting cellular processes .
Cellular Effects
2-(Ethylamino)pyrimidine-5-carboxylic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of immune response and inflammation . By inhibiting NF-κB, 2-(Ethylamino)pyrimidine-5-carboxylic acid can reduce the expression of genes involved in inflammation and immune response . This compound also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-(Ethylamino)pyrimidine-5-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, 2-(Ethylamino)pyrimidine-5-carboxylic acid can interact with transcription factors like NF-κB, preventing their activation and subsequent gene expression . These interactions result in a decrease in inflammation and modulation of immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Ethylamino)pyrimidine-5-carboxylic acid change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 2-(Ethylamino)pyrimidine-5-carboxylic acid remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(Ethylamino)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its therapeutic effects .
Metabolic Pathways
2-(Ethylamino)pyrimidine-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting cellular processes and overall metabolism . For example, it may inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of 2-(Ethylamino)pyrimidine-5-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-(Ethylamino)pyrimidine-5-carboxylic acid within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
2-(Ethylamino)pyrimidine-5-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cellular metabolism and signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)pyrimidine-5-carboxylic acid typically involves the reaction of ethylamine with pyrimidine-5-carboxylic acid under controlled conditions. One common method involves the use of a coupling reaction, where substituted enamines, triethyl orthoformate, and ammonium acetate are reacted under zinc chloride catalysis to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for 2-(Ethylamino)pyrimidine-5-carboxylic acid are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar coupling reactions with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the pyrimidine ring.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylamino)pyrimidine-5-carboxylic acid
- 2-Amino-4-ethyl-5-pyrimidinecarboxylic acid
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Uniqueness
2-(Ethylamino)pyrimidine-5-carboxylic acid is unique due to its specific ethylamino substitution, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific interactions with biological targets are required .
Propiedades
IUPAC Name |
2-(ethylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-8-7-9-3-5(4-10-7)6(11)12/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUFUMSHBQUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589761 | |
| Record name | 2-(Ethylamino)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946706-58-7 | |
| Record name | 2-(Ethylamino)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


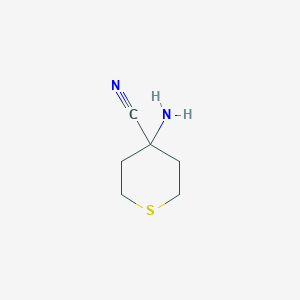
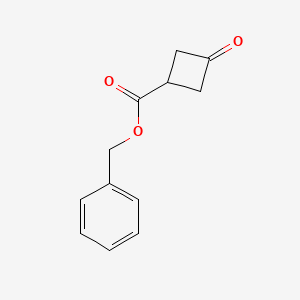
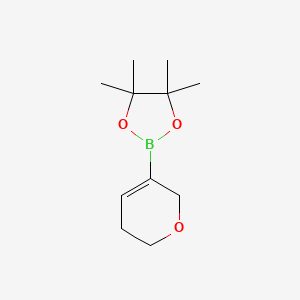
![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)


